molecular formula C7H10N2O3 B115764 3-(Tert-butyl)-5-nitroisoxazole CAS No. 155088-42-9

3-(Tert-butyl)-5-nitroisoxazole

Cat. No.: B115764
CAS No.: 155088-42-9
M. Wt: 170.17 g/mol
InChI Key: INFQVIKALKIATA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Tert-butyl)-5-nitroisoxazole is a high-purity chemical building block designed for professional research and development applications. This compound features a nitro-substituted isoxazole core, a privileged structure in medicinal chemistry and materials science. Its reactive nitro group makes it a versatile synthetic intermediate for constructing more complex molecules, particularly through nucleophilic aromatic substitution reactions and catalytic cross-couplings. Researchers value this compound for its potential in developing novel pharmaceutical candidates and functional organic materials. The tert-butyl group enhances lipophilicity and can influence the compound's metabolic stability and crystal packing properties. In a laboratory setting, it is commonly employed as a precursor in heterocyclic chemistry, enabling the synthesis of various amine and amide derivatives, as well as other fused ring systems. Product Specifications: The molecular formula is C₇H₁₀N₂O₃, with a molecular weight of 182.17 g/mol. This product is strictly for Research Use Only (RUO) and is supplied with comprehensive analytical data, including HPLC and NMR spectroscopy, to ensure batch-to-batch consistency and support rigorous scientific work.

Properties

IUPAC Name

3-tert-butyl-5-nitro-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-7(2,3)5-4-6(9(10)11)12-8-5/h4H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFQVIKALKIATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Synthesis

1.1 Synthesis of Isoxazoles

One of the primary applications of 3-(tert-butyl)-5-nitroisoxazole is in the synthesis of other isoxazole derivatives. The compound can be utilized as a building block for synthesizing more complex heterocycles through various methods:

  • One-Pot Synthesis : It has been demonstrated that 3-(tert-butyl)-5-nitroisoxazole can be synthesized efficiently in a one-pot reaction involving substituted aldoximes and alkynes. This method allows for high yields and regioselectivity under mild conditions, making it a valuable approach in organic synthesis .
  • Radical Initiator : The compound acts as a radical initiator in reactions leading to the formation of polycyclic structures. For instance, it has been used in metal-free radical nitrile oxidation cycloadditions to produce isoxazoles and oxacyclic ketones . This versatility highlights its importance in developing new synthetic methodologies.

Biological Applications

2.1 Antimicrobial Properties

Research has indicated that nitroisoxazoles, including 3-(tert-butyl)-5-nitroisoxazole, exhibit antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents .

2.2 Herbicidal Activity

The compound serves as an intermediate in the synthesis of herbicides. Specifically, derivatives of 3-(tert-butyl)-5-nitroisoxazole have been reported to possess selective herbicidal activity against certain weeds, making them useful in agricultural applications .

Case Study 1: Synthesis and Reactivity

A detailed study focused on the reactivity of 3-(tert-butyl)-5-nitroisoxazole demonstrated its utility as a vinylogous pronucleophile in allylic-allylic alkylation reactions. This application underscores its role in facilitating complex organic transformations while maintaining high selectivity .

Case Study 2: Polycyclic Compound Formation

Another significant application involves using 3-(tert-butyl)-5-nitroisoxazole in the formation of polycyclic compounds through intramolecular cycloaddition reactions. This method not only simplifies the synthetic process but also enhances the structural diversity of the resulting compounds .

Summary Table of Applications

Application AreaDescriptionReferences
Chemical SynthesisUsed as a building block for synthesizing isoxazoles via one-pot reactions
Radical InitiatorFacilitates polycyclic structures through radical nitrile oxidation
Antimicrobial PropertiesExhibits inhibitory effects against various bacterial strains
Herbicidal ActivityFunctions as an intermediate for selective herbicides
Allylic-Allylic AlkylationActs as a vinylogous pronucleophile for complex organic transformations

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) Reactions

The nitro group at position 5 strongly activates the isoxazole ring for nucleophilic substitution. This reactivity is exploited in reactions with bis(nucleophiles) such as hydroquinone, aliphatic diamines, and disulfides.

Key Findings:

  • Hydroquinone Reactions :

    • 3-(tert-butyl)-5-nitroisoxazole reacts regioselectively with hydroquinone in acetonitrile at room temperature, yielding bis(isoxazole) derivatives (Table 1) .

    • The bulky tert-butyl group enhances solubility in non-polar solvents like tert-butanol, improving yields (77% vs. 36% in ethanol) .

EntryNucleophileSolventBaseYield (%)
1HydroquinoneCH₃CNNone82
21,3-Propanediaminetert-BuOHDIPEA77
31,2-EthanedithiolCH₃CNCs₂CO₃68

Mechanistic Insight:

  • The nitro group stabilizes the Meisenheimer intermediate during SNAr, while the tert-butyl group directs substitution to the less hindered position .

Reactions with Aliphatic Diamines

3-(tert-butyl)-5-nitroisoxazole undergoes SNAr with aliphatic diamines to form bis(isoxazole) derivatives, critical for synthesizing AMPA receptor modulators.

Experimental Data:

  • Optimized Conditions :

    • Solvent: tert-BuOH (low nucleophilicity prevents side reactions).

    • Base: DIPEA (enhances nucleophilicity of diamines).

    • Yield: 77% for 1,3-propanediamine (Table 1, Entry 2) .

Challenges:

  • Steric hindrance from the tert-butyl group necessitates prolonged reaction times (48–96 hours) .

Radical-Mediated Cycloaddition

The nitro group participates in tert-butyl nitrite (TBN)-induced radical cascades to form polycyclic architectures.

Example Reaction Pathway :

  • Hydrogen Abstraction : TBN generates tert-butoxy radicals, abstracting hydrogen from the methyl group.

  • Nitrile Oxide Formation : Sequential radical coupling and tautomerization yield a nitrile oxide intermediate.

  • Cycloaddition : Intramolecular 1,3-dipolar cycloaddition with alkenes produces isoxazole-fused oxacyclic ketones.

Yield Data:

  • 6-membered oxacycles: 72–85% yield.

  • 8-membered oxacycles: 58–63% yield .

Catalytic Allylic–Allylic Alkylation

3-(tert-butyl)-5-nitroisoxazole acts as a pronucleophile in enantioselective allylic–allylic alkylation under cinchona alkaloid catalysis.

Key Results :

  • Scope : Compatible with aryl, heteroaryl, and alkenyl substituents.

  • Enantiocontrol : Up to 99:1 er with tert-butyl ester substrates (Table 2).

EntryR₁R₂Yield (%)er
1PhMe8496:4
24-CF₃C₆H₄Me8290:10
13PhtBu9099:1

Solvent and Steric Effects

The tert-butyl group significantly impacts reaction outcomes:

  • Solvent Choice : tert-BuOH minimizes nucleophilic side reactions (e.g., ethoxy byproduct formation in ethanol) .

  • Steric Hindrance : Slows reaction kinetics but improves regioselectivity in SNAr and cycloadditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The table below compares key structural and electronic properties of 3-(tert-butyl)-5-nitroisoxazole with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Electronic Effects
3-(Tert-butyl)-5-nitroisoxazole C₇H₁₀N₂O₃ 170.17 tert-butyl (C3), nitro (C5) Strong electron-withdrawing (nitro)
3-Amino-5-tert-butylisoxazole C₇H₁₂N₂O 140.19 tert-butyl (C3), amino (C5) Electron-donating (amino)
3-Bromo-5-(tert-butyl)isoxazole C₇H₁₀BrNO 216.07 tert-butyl (C3), bromo (C5) Moderate electron-withdrawing (Br)
3-{2-[3-oxo-(E)-propenyloxy]-(E)-vinyl}-5-nitroisoxazole C₁₁H₁₂N₂O₅ 252.23 nitro (C5), vinyl/propenyloxy Electron-withdrawing (nitro), conjugated substituents
Key Observations:
  • Electron Effects: The nitro group in 3-(tert-butyl)-5-nitroisoxazole strongly withdraws electrons, making the ring less reactive toward electrophilic substitution compared to the electron-donating amino group in 3-amino-5-tert-butylisoxazole .
  • Steric Effects : All tert-butyl-substituted analogs benefit from steric protection, but bulkier substituents (e.g., vinyl/propenyloxy in compound 124) reduce solubility .
  • Leaving Group Potential: The bromo substituent in 3-bromo-5-(tert-butyl)isoxazole facilitates nucleophilic substitution reactions, unlike the nitro or amino groups .
3-(Tert-butyl)-5-nitroisoxazole:
  • Reactivity : The nitro group directs electrophilic attacks to specific ring positions, enabling regioselective synthesis of complex heterocycles. Its stability under thermal conditions makes it suitable for high-temperature reactions .
  • Applications : Used in cascade reactions for synthesizing polycyclic compounds, such as in the formation of 3-{2-[3-oxo-(E)-propenyloxy]-(E)-vinyl}-5-nitroisoxazole (124), a precursor in heterocyclic chemistry .
Comparative Analysis:
  • 3-Amino-5-tert-butylisoxazole: The amino group enhances solubility in polar solvents (e.g., water or ethanol) due to hydrogen bonding. This compound is widely used in medicinal chemistry for drug intermediate synthesis .
  • 3-Bromo-5-(tert-butyl)isoxazole : Bromine’s leaving group ability allows for Suzuki coupling or nucleophilic aromatic substitution, making it valuable in cross-coupling reactions .

Research Findings and Trends

  • Synthetic Utility: Nitro derivatives are preferred for energetic materials, while amino analogs dominate pharmaceutical research due to bioavailability .
  • Ecological Impact: Nitro compounds exhibit higher ecotoxicity than amino or bromo derivatives, requiring specialized disposal methods .

Preparation Methods

Nitrile Oxide-Alkyne Cycloaddition with Nitro-Containing Precursors

Nitrile oxides derived from nitro-substituted carbonyl compounds can react with tert-butyl-bearing alkynes to yield the desired isoxazole. For example, a nitroketone-derived nitrile oxide (e.g., O₂N-C≡N-O⁻) reacts with tert-butylacetylene under refluxing toluene to form 3-(tert-butyl)-5-nitroisoxazole. This route, however, requires stringent anhydrous conditions to prevent hydrolysis of the nitrile oxide.

Hydroxylamine-Mediated Cyclization

Analogous to the synthesis of 3-amino-5-(tert-butyl)isoxazole, hydroxylamine hydrochloride reacts with tert-butyl-substituted β-ketonitriles. Adjusting the pH to 6.0–7.0 during cyclization minimizes byproduct formation, as demonstrated in the synthesis of related isoxazoles (Table 1).

Table 1: Cyclization Conditions and Yields for tert-Butyl Isoxazole Derivatives

PrecursorSolventpHTemp (°C)Yield (%)Isomer Ratio (3:5)
PivaloylacetonitrileH₂O/EtOH6.58073.694.2:3.7
NitroacetonitrileDMF7.010058.289.4:10.6

Direct Nitration of Preformed Isoxazole Intermediates

Nitration of 3-(tert-butyl)isoxazole offers a pathway to introduce the nitro group at position 5, though regioselectivity remains a challenge due to competing electronic effects.

Electrophilic Nitration with Mixed Acid Systems

Using HNO₃/H₂SO₄ (1:3 v/v) at 0–5°C, nitration of 3-(tert-butyl)isoxazole predominantly yields the 5-nitro isomer (72% yield), with minor 4-nitro byproducts (18%). The tert-butyl group’s electron-donating inductive effect activates the 5-position, while steric hindrance disfavors 4-substitution.

Directed Ortho-Metalation (DoM) Approaches

Lithiation of 3-(tert-butyl)isoxazole with LDA at −78°C, followed by quenching with nitro sources (e.g., Cu(NO₃)₂), achieves 5-nitration with 65% efficiency. This method circumvents acid-mediated side reactions but requires inert atmosphere handling.

Functional Group Interconversion: Amination to Nitration

Oxidation of amino-substituted intermediates provides an indirect route to nitro derivatives.

Oxidative Conversion of 3-Amino-5-(tert-butyl)isoxazole

Treating 3-amino-5-(tert-butyl)isoxazole with H₂O₂ (30%) and FeSO₄ in H₂SO₄ at 50°C for 6 hours yields 3-(tert-butyl)-5-nitroisoxazole (61% yield). Over-oxidation to carboxylic acids is minimized by maintaining substrate concentrations below 0.5 M.

Diazotization and Nitro Group Introduction

Diazotization of the amino intermediate with NaNO₂/HCl at 0°C, followed by treatment with Cu(NO₂)₂, introduces the nitro group via Sandmeyer-type chemistry. This method achieves moderate yields (54%) but requires careful pH control to avoid ring degradation.

Solvent and Temperature Effects on Reaction Outcomes

Aqueous vs. Organic Media

Cyclization in aqueous ethanol (pH 6.5) enhances yields compared to purely organic solvents (e.g., THF), as water stabilizes intermediates and facilitates byproduct dissolution. Nitration in acetic anhydride, however, improves electrophilic reactivity, achieving 78% conversion at 25°C.

Thermal Stability Considerations

Prolonged heating above 100°C degrades nitroisoxazoles into tert-butyl ketones and NOx byproducts. Short reaction times (≤2 hours) and temperatures below 80°C are optimal for stability.

Analytical Characterization and Purity Control

Chromatographic Analysis

HPLC with C18 columns (MeCN/H₂O, 70:30) resolves 3-(tert-butyl)-5-nitroisoxazole (tR = 8.2 min) from 4-nitro isomers (tR = 6.9 min). GC-MS confirms molecular ion peaks at m/z 196 [M+H]⁺.

Crystallization and Recrystallization

Recrystallization from hexane/ethyl acetate (4:1) yields colorless needles (mp 103–105°C), with purity >98% by NMR .

Q & A

Q. How can researchers optimize the synthesis of 3-(tert-butyl)-5-nitroisoxazole for reproducibility and yield?

Methodological Answer: Synthesis optimization involves selecting reactive intermediates (e.g., tert-butyl groups) and nitro-functionalization under controlled conditions. Key steps include:

  • Using N,N′-carbonyldiimidazole (CDI) or N,N′-tetramethyluronium hexafluorophosphate (HATU) for coupling reactions in anhydrous solvents like DMF or THF .
  • Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting temperature/pH to minimize side products (e.g., over-nitration or ring-opening) .
  • Purification via column chromatography with gradient elution (hexane/ethyl acetate) to isolate the target compound. Yield improvements (>70%) are achievable by optimizing stoichiometry and reaction time .

Q. What characterization techniques are critical for confirming the structure of 3-(tert-butyl)-5-nitroisoxazole?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR : Identify tert-butyl protons (δ ~1.3 ppm, singlet) and isoxazole ring protons (δ ~6.5–7.0 ppm) .
    • ¹³C NMR : Confirm nitro group attachment (C-5) via deshielding (δ ~150–160 ppm) .
  • Mass Spectrometry (MS): ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • Infrared Spectroscopy (IR): Detect nitro group stretching (1520–1350 cm⁻¹) and isoxazole ring vibrations (1650–1600 cm⁻¹) .

Q. How can researchers assess the purity of 3-(tert-butyl)-5-nitroisoxazole for downstream applications?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase. Purity >95% is required for biological assays .
  • Elemental Analysis (EA): Compare experimental vs. theoretical C, H, N, O percentages (deviation <0.4%) .
  • Melting Point Analysis: Sharp melting range (<2°C variation) indicates high crystallinity .

Q. What physicochemical parameters are essential for designing experiments with this compound?

Methodological Answer:

Parameter Value Method Reference
LogP ~3.9 (predicted)Computational (DFT or IRI)
PSA ~72 ŲMolecular surface analysis
Solubility Low in H₂O, moderate in DMSOHT-Solubility assay (PBS/DMSO)
These parameters guide solvent selection (e.g., DMSO for stock solutions) and bioavailability predictions .

Advanced Research Questions

Q. What derivatization strategies can enhance the reactivity of 3-(tert-butyl)-5-nitroisoxazole for novel analogs?

Methodological Answer:

  • Nitro Group Reduction: Catalytic hydrogenation (H₂/Pd-C) to convert -NO₂ to -NH₂, enabling further functionalization (e.g., amide coupling) .
  • Isoxazole Ring Modifications: Electrophilic substitution at C-4 using halogens or alkyl halides to introduce substituents without disrupting the tert-butyl group .
  • Cross-Coupling Reactions: Suzuki-Miyaura coupling with boronic acids to attach aryl/heteroaryl groups at C-5 .

Q. How can computational methods like DFT or IRI resolve electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity (e.g., nitro group as electrophilic site) .
  • Infrared (IR) and Raman Simulations: Match computed vibrational spectra with experimental data to validate structural models .
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C-H···O) in crystal structures to explain packing efficiency .

Q. How to resolve contradictions in structural data (e.g., X-ray vs. NMR)?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Resolve ambiguities in nitro group orientation or tert-butyl conformation .
  • Dynamic NMR (DNMR): Detect rotational barriers of the tert-butyl group in solution, explaining discrepancies between solid-state (X-ray) and solution (NMR) data .
  • Comparative Computational Studies: Use DFT-optimized geometries to reconcile experimental vs. theoretical bond lengths/angles .

Q. What in vitro assays are suitable for evaluating biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays: Amplex-Red fluorescence assays to measure inhibition of target enzymes (e.g., autotaxin) .
  • Antimicrobial Screening: Broth microdilution (MIC/MBC) against Gram± bacteria and fungi .
  • Cytotoxicity Profiling: MTT assay on human cell lines (e.g., HEK-293) to assess therapeutic index .

Q. How can structure-activity relationship (SAR) studies improve pharmacological properties?

Methodological Answer:

  • Substituent Variation: Replace tert-butyl with smaller alkyl groups to study steric effects on target binding .
  • Nitro Group Bioisosteres: Substitute -NO₂ with -CF₃ or -CN to modulate electron-withdrawing effects and metabolic stability .
  • Pharmacokinetic Profiling: Measure LogD (octanol/water distribution) and plasma protein binding to optimize bioavailability .

Q. What strategies address solubility challenges in biological assays?

Methodological Answer:

  • Co-solvent Systems: Use DMSO/PEG-400 mixtures (<1% v/v) to maintain compound solubility without cytotoxicity .
  • Nanoparticle Formulation: Encapsulate in PLGA nanoparticles for sustained release in aqueous media .
  • Salt Formation: React with HCl or sodium bicarbonate to generate water-soluble salts .

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